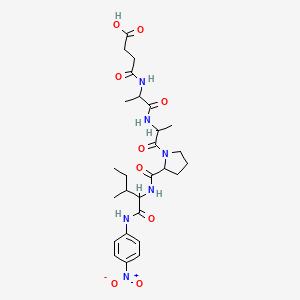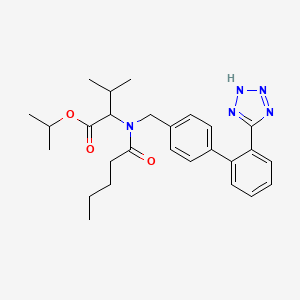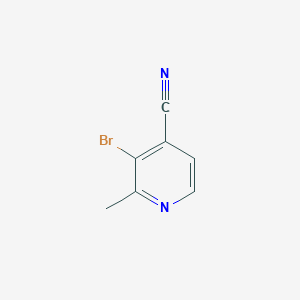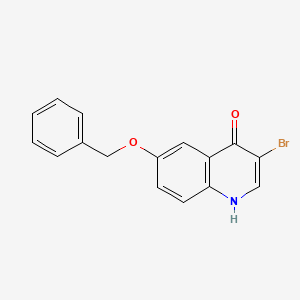
butanoyl Coenzyme A (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoyl Coenzyme A (sodium salt) is a short-chain acyl coenzyme A derivative. It plays a crucial role in various biochemical processes, particularly in the metabolism of fatty acids. This compound is an intermediate in the synthesis of butyrate, a short-chain fatty acid produced by colonic bacteria, which is essential for maintaining the colonic environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoyl coenzyme A (sodium salt) typically involves the reaction of butyric acid with coenzyme A in the presence of activating agents such as ATP and magnesium ions. The reaction proceeds through the formation of butyryl-adenylate intermediate, which then reacts with coenzyme A to form butanoyl coenzyme A. The sodium salt form is obtained by neutralizing the product with sodium hydroxide .
Industrial Production Methods
Industrial production of butanoyl coenzyme A (sodium salt) follows similar principles but on a larger scale. The process involves the use of bioreactors where the reaction conditions such as pH, temperature, and substrate concentrations are meticulously controlled to optimize yield and purity. Enzymatic methods using butyryl-CoA synthetase can also be employed to enhance efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Butanoyl coenzyme A (sodium salt) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form butyric acid and coenzyme A.
Reduction: It can be reduced to form butanol and coenzyme A.
Substitution: It can participate in nucleophilic substitution reactions where the butanoyl group is transferred to other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with butanoyl coenzyme A under mild conditions.
Major Products
Oxidation: Butyric acid and coenzyme A.
Reduction: Butanol and coenzyme A.
Substitution: Various butanoyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butanoyl coenzyme A (sodium salt) has diverse applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: It plays a role in metabolic studies, particularly in the context of fatty acid metabolism and energy production.
Medicine: Research into its role in metabolic disorders and potential therapeutic applications is ongoing.
Industry: It is used in the production of butyrate, which has applications in food and pharmaceutical industries
Mécanisme D'action
Butanoyl coenzyme A (sodium salt) exerts its effects primarily through its role in fatty acid metabolism. It acts as an acyl group donor in various biochemical reactions, facilitating the transfer of the butanoyl group to other molecules. This process is crucial for the synthesis and degradation of fatty acids. The molecular targets include enzymes such as butyryl-CoA dehydrogenase and butyryl-CoA synthetase, which are involved in the metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl Coenzyme A: Involved in the metabolism of carbohydrates and fats.
Propionyl Coenzyme A: Plays a role in the metabolism of odd-chain fatty acids.
Malonyl Coenzyme A: Involved in fatty acid synthesis.
Uniqueness
Butanoyl coenzyme A (sodium salt) is unique due to its specific role in the synthesis of butyrate, which is crucial for maintaining gut health. Unlike acetyl coenzyme A and propionyl coenzyme A, which are involved in broader metabolic processes, butanoyl coenzyme A has a more specialized function in the colonic environment .
Propriétés
IUPAC Name |
trisodium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N7O17P3S.3Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMIKLPNYYDDCC-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N7Na3O17P3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(Octan-2-yl)amino]butan-2-ol](/img/structure/B12101719.png)








![2-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12101804.png)
![methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B12101809.png)



